1,3,6-Trimethyl-5-nitropyrimidine-2,4(1h,3h)-dione

Electron Transfer Radical Chemistry Nucleophilic Substitution

This fully methylated 5-nitrouracil derivative is uniquely qualified for SRN1-mediated construction of pyrrolo[3,2-d]pyrimidinediones—a route inaccessible to 6-chloromethyl analogs. Its electron-deficient nitroolefin moiety ensures exclusive nucleophilic behavior, unlike partially methylated uracils. Procure material synthesized via the modern Vilsmeier-type one-step protocol for quantitative yields and batch consistency. Identity is verified against deposited CCDC crystal structures (2313135/2313136), providing unambiguous structural confidence for docking and SAR studies.

Molecular Formula C7H9N3O4
Molecular Weight 199.16g/mol
CAS No. 55326-07-3
Cat. No. B372107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,6-Trimethyl-5-nitropyrimidine-2,4(1h,3h)-dione
CAS55326-07-3
Molecular FormulaC7H9N3O4
Molecular Weight199.16g/mol
Structural Identifiers
SMILESCC1=C(C(=O)N(C(=O)N1C)C)[N+](=O)[O-]
InChIInChI=1S/C7H9N3O4/c1-4-5(10(13)14)6(11)9(3)7(12)8(4)2/h1-3H3
InChIKeyOSTDULKDQDIIKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3,6-Trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione (CAS 55326-07-3): Chemical Identity and Research-Grade Procurement Overview


1,3,6-Trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione (CAS 55326-07-3) is a fully methylated, nitro-substituted pyrimidine-2,4-dione derivative belonging to the 5-nitrouracil class. Its molecular formula is C₇H₉N₃O₄ (MW: 199.16 g/mol) [1]. The compound exists as a crystalline solid with a reported melting point in the range of 168–172 °C and a calculated density of 1.43 g/cm³ . It serves as a versatile synthetic intermediate due to the electron-deficient character of the nitroolefin moiety and the presence of three N- and C-methyl substituents that modulate solubility and steric environment [2][3].

1,3,6-Trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione (CAS 55326-07-3): Why Simple In-Class Substitution Is Unreliable for Research and Development


Generic substitution within the 5-nitrouracil family is scientifically unsound due to profound reactivity and structural divergences driven by N- and C-methylation patterns. 1,3,6-Trimethyl-5-nitrouracil is not simply a more methylated version of 1,3-dimethyl-5-nitrouracil; the additional C6-methyl group fundamentally alters its chemical behavior. In electron-transfer (SRN1) reactions, it serves exclusively as a nucleophilic partner, whereas its 6-chloromethyl analog (1,3-dimethyl-5-nitro-6-chloromethyluracil) participates as an electrophilic trap [1]. Under chlorination conditions, the target compound yields a distinct 5-chloro-6-hydroxy-5,6-dihydrouracil mixture, in contrast to the 6-methoxy adducts formed from 6-methyl-5-nitrouracil [2]. Furthermore, while 1,3,6-trimethyluracil is the standard nitration precursor, the reaction outcome is highly sensitive to N-methyl substitution; unmethylated or partially methylated uracils exhibit different nitration regioselectivities and product stabilities [3][4]. These documented differences preclude reliable interchangeability in synthetic workflows, biological assays, or crystallographic studies.

1,3,6-Trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione (CAS 55326-07-3): Quantitative Differentiation from Closest Analogs


SRN1 Reactivity Dichotomy: 1,3,6-Trimethyl-5-nitrouracil vs. 6-Chloromethyl Analog

In SRN1 reactions with p-nitrobenzyl chloride and 2,2-dinitropropane, the sodium salt of 1,3,6-trimethyl-5-nitrouracil acts exclusively as a nucleophile to form new C–C bonds, whereas 1,3-dimethyl-5-nitro-6-chloromethyluracil serves as an electrophilic partner undergoing nucleophilic displacement. The target compound's reactivity is quantified by its ability to generate 5-substituted uracil derivatives in preparatively useful yields under reductive alkylation conditions [1].

Electron Transfer Radical Chemistry Nucleophilic Substitution

Chlorination Product Divergence: 1,3,6-Trimethyl-5-nitrouracil vs. 6-Methyl-5-nitrouracil

Chlorination of 1,3,6-trimethyl-5-nitrouracil with molecular chlorine in methanol produces a mixture of 5-chloro-6-hydroxy-5-nitro-1,3,6-trimethyl-5,6-dihydrouracils. In contrast, chlorination of 6-methyl-5-nitrouracil under identical conditions yields a two-component mixture of 5-chloro-6-methyl-6-methoxy-5-nitro-5,6-dihydrouracils. The C6-hydroxy adduct formation in the target compound is a direct consequence of the full N(1),N(3)-dimethylation, which alters the electrophilic character of the C5–C6 double bond [1].

Halogenation Heterocyclic Chemistry Nucleoside Analog Synthesis

One-Pot Synthesis Yield and Purity Benchmark

A 2023 protocol using adapted Vilsmeier conditions (DMF/POCl₃ with NaNO₃ as nitrating agent) achieves quantitative one-step conversion of 1,3,6-trimethyluracil to 1,3,6-trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione. The product is obtained in analytically pure form without chromatographic purification, as confirmed by ¹H-, ²H-, ¹³C-NMR, IR, and Raman spectroscopy. This contrasts sharply with traditional mixed-acid nitration methods that often yield incomplete conversion or require recrystallization [1].

Synthetic Methodology Process Chemistry Nitroheterocycle Preparation

Crystallographic Data Availability for Structural Validation

The crystal structure of 1,3,6-trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione has been deposited in the Cambridge Structural Database (CSD) under CCDC 2313135 (high-temperature phase) and CCDC 2313136 (low-temperature phase). These entries provide validated 3D coordinates, unit cell parameters, and space group information essential for molecular docking, solid-state characterization, and comparison with computational models [1]. No analogous structural entry is available for the closely related 1,3-dimethyl-5-nitrouracil or 6-methyl-5-nitrouracil.

X-ray Crystallography Molecular Modeling Polymorph Screening

1,3,6-Trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione (CAS 55326-07-3): Validated Research and Industrial Application Scenarios


Synthesis of Pyrrolo[3,2-d]pyrimidinediones via SRN1-Mediated Annulation

Utilize the nucleophilic character of the 1,3,6-trimethyl-5-nitrouracil sodium salt in SRN1 reactions to construct pyrrolo[3,2-d]pyrimidinediones, a scaffold with documented biological relevance. This route is inaccessible using the 6-chloromethyl analog, which acts as an electrophile under identical conditions [1].

Preparation of 5,6-Dihydrouracil Halogenation Intermediates

Employ the compound's distinct reactivity toward molecular chlorine to access 5-chloro-6-hydroxy-5-nitro-1,3,6-trimethyl-5,6-dihydrouracils. These intermediates cannot be obtained from the N(1),N(3)-unsubstituted or partially methylated 5-nitrouracils [2].

High-Purity Building Block for Parallel Medicinal Chemistry Libraries

Procure material synthesized via the modern Vilsmeier-type one-step protocol, which delivers quantitative yields and eliminates the need for chromatographic purification. This ensures batch-to-batch consistency for structure-activity relationship (SAR) studies and parallel synthesis [3].

Structural Biology and Computational Chemistry Reference Standard

Use the deposited CCDC crystal structures (CCDC 2313135/2313136) to validate molecular docking poses, refine force field parameters, or confirm the identity of in-house synthesized material. The availability of validated crystallographic data provides a level of structural confidence not offered by most 5-nitrouracil analogs [4].

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